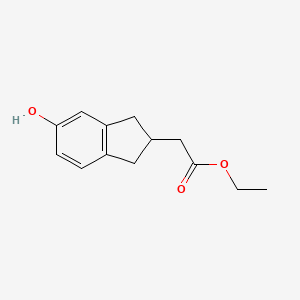

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

Description

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate is a bicyclic ester featuring a 2,3-dihydro-1H-indene scaffold substituted with a hydroxy group at the 5-position and an ethyl acetate moiety at the 2-position. The hydroxy group enables hydrogen bonding, while the ester functionality offers reactivity for further derivatization.

Properties

CAS No. |

402933-35-1 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)7-9-5-10-3-4-12(14)8-11(10)6-9/h3-4,8-9,14H,2,5-7H2,1H3 |

InChI Key |

NXAHYDZYTLMBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC2=C(C1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection and Functionalization

A patented route (WO2003076387A2) outlines a seven-step synthesis starting from 2-aminoindan derivatives. Critical steps include:

-

Amino Group Protection :

-

Acetylation :

-

Hydrolysis and Esterification :

Optimization Data :

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Isopropyl acetate | None | 0–35 | 88.7 |

| 2 | Dichloromethane | AlCl₃ | 40–45 | 76.2 |

| 3 | Ethanol | NaOH | 60–70 | 68.4 |

Direct Esterification of Hydroxyindene Derivatives

An alternative method from WO2009071584A1 involves esterifying 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid:

-

Acid Activation :

-

Ester Formation :

Key Reaction Parameters :

-

Molar ratio (acid:SOCl₂:ethanol): 1:1.2:1.5

-

Reaction time: 6–8 hours

Catalytic Hydrogenation for Side-Chain Modification

A notable approach involves catalytic hydrogenation to introduce the ethyl acetate moiety:

Purification and Characterization

Crystallization Techniques

Analytical Data

Challenges and Optimization Opportunities

Byproduct Formation

Solvent Selection

-

Ethyl Acetate vs. Isopropyl Acetate :

Industrial-Scale Considerations

Cost-Efficiency Analysis

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of 5-hydroxy-2,3-dihydro-1H-inden-2-one.

Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-inden-2-yl alcohol.

Substitution: Formation of various substituted indenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indene Core

Hydroxy vs. Oxo/Methoxy/Amino Substituents

- Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate : The 5-hydroxy group enhances polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

- Methyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate (3sa, ) : The 1-oxo group introduces a ketone, increasing electrophilicity and altering reactivity compared to the hydroxy analog. NMR data (δ 206.7 ppm in 13C NMR for the ketone) confirm this electronic difference .

- Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate (): Methoxy substitution reduces acidity (pKa ~10 vs.

- Ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate (): The amino group introduces basicity (pKa ~9–10), enabling salt formation and altering solubility profiles compared to the hydroxy derivative .

Thiocyano and Halogenated Derivatives

- N-(2-((5-Fluoro-1-oxo-2-thiocyano-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-3-yl)-4-methylbenzenesulfonamide (3af, ): Thiocyano and fluoro substituents increase lipophilicity (logP) and may enhance membrane permeability. The 1-oxo group further modifies electronic properties .

- Ethyl 2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetate () : Bromine adds steric bulk and polarizability, influencing crystal packing (as seen in π-π interactions) and reactivity in cross-coupling reactions .

Functional Group Modifications

Ester vs. Ketone or Sulfinyl Groups

- Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate (26, ) : The α-ketoester moiety (IR: 1720 cm⁻¹ for C=O) increases reactivity toward nucleophiles, enabling diverse transformations compared to simple esters .

- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () : The sulfinyl group introduces chirality and polarity, affecting solubility and enzymatic recognition .

Spectral and Physical Properties

Biological Activity

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate, with the molecular formula and a molecular weight of approximately 220.26 g/mol, is a compound characterized by its indene structure and a hydroxyl group at the 5-position. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, interaction studies, and related research findings.

Chemical Structure and Properties

The compound features an indene core, which is known for its diverse biological activities. The presence of the hydroxyl group enhances its potential reactivity and biological interactions. The synthesis pathways for this compound have been documented, indicating its versatility in organic chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| CAS Number | 402933-35-1 |

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been explored through various assays. For example, studies have utilized the DPPH free radical scavenging assay to evaluate antioxidant capacity . Although direct data on this specific compound is scarce, it is reasonable to hypothesize that it may exhibit antioxidant properties due to the presence of phenolic structures common in similar compounds.

Anti-inflammatory Effects

Indene derivatives are also noted for their anti-inflammatory activities. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and pathways associated with inflammation . This suggests that this compound could potentially influence inflammatory processes.

Case Studies and Research Findings

Several studies highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of indene derivatives:

- Indolizine Derivatives : A series of indolizine compounds demonstrated a range of pharmacological activities including anti-tubercular and anti-inflammatory effects . The structural modifications significantly influenced their potency.

- Phenolic Compounds : Research into phenolic content in plant extracts has revealed strong antioxidant activities linked to their ability to scavenge free radicals . This reinforces the potential antioxidant capacity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.